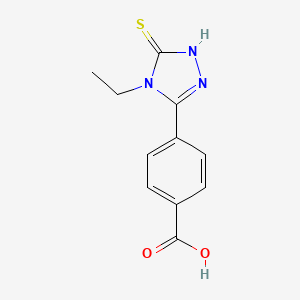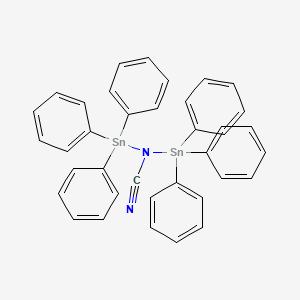
Bis(triphenylstannyl)cyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(triphenylstannyl)cyanamide is an organotin compound characterized by the presence of two triphenylstannyl groups attached to a cyanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(triphenylstannyl)cyanamide typically involves the reaction of triphenylstannyl chloride with cyanamide under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the cyanamide, followed by the addition of triphenylstannyl chloride to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(triphenylstannyl)cyanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the cyanamide moiety is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The organotin groups can undergo oxidation and reduction, altering the oxidation state of the tin atoms.
Coordination Chemistry: The cyanamide moiety can coordinate with metal ions, forming complex structures.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, isothiocyanates, and various nucleophiles. Reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and bases like sodium hydride .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with halides can produce substituted cyanamides, while coordination with metal ions can lead to the formation of metal-cyanamide complexes .
Wissenschaftliche Forschungsanwendungen
Bis(triphenylstannyl)cyanamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and coordination chemistry to form complex structures.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Research into the potential therapeutic applications of organotin compounds includes exploring their use as anticancer agents.
Industry: This compound is investigated for its potential use in materials science, particularly in the development of new polymers and catalysts
Wirkmechanismus
The mechanism of action of bis(triphenylstannyl)cyanamide involves its ability to interact with various molecular targets through coordination and substitution reactions. The cyanamide moiety can act as a ligand, coordinating with metal ions and influencing their reactivity. The triphenylstannyl groups can undergo redox reactions, altering the compound’s overall chemical behavior .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylstannyl Cyanamide: Similar in structure but with only one triphenylstannyl group.
Bis(triphenylstannyl)carbodiimide: Contains a carbodiimide moiety instead of a cyanamide.
Triphenylstannyl Isocyanate: Features an isocyanate group instead of a cyanamide.
Uniqueness
Bis(triphenylstannyl)cyanamide is unique due to the presence of two triphenylstannyl groups, which enhance its reactivity and coordination capabilities. This dual functionality allows it to participate in a wider range of chemical reactions and form more complex structures compared to similar compounds .
Eigenschaften
CAS-Nummer |
93671-50-2 |
|---|---|
Molekularformel |
C37H30N2Sn2 |
Molekulargewicht |
740.1 g/mol |
IUPAC-Name |
bis(triphenylstannyl)cyanamide |
InChI |
InChI=1S/6C6H5.CN2.2Sn/c6*1-2-4-6-5-3-1;2-1-3;;/h6*1-5H;;; |
InChI-Schlüssel |
NLTOPLUGJNBVEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)N(C#N)[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


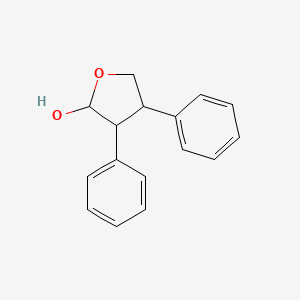
![2,2-Dimethyl-3-{3-methyl-5-[(naphthalen-1-yl)oxy]pentyl}oxirane](/img/structure/B14360887.png)
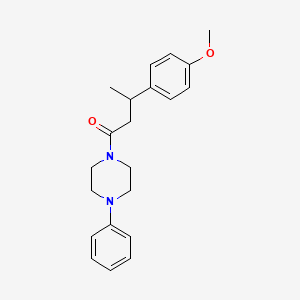
![4-[(Methylsulfanyl)methoxy]butanoic acid](/img/structure/B14360898.png)
![[(4-tert-Butylcyclohex-1-en-1-yl)selanyl]benzene](/img/structure/B14360902.png)
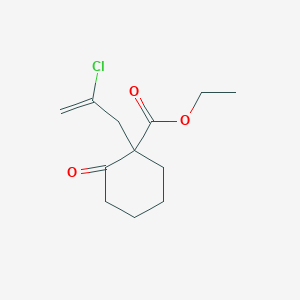

![4-[(Naphthalen-2-yl)methylidene]-1-phenylpiperidine](/img/structure/B14360918.png)
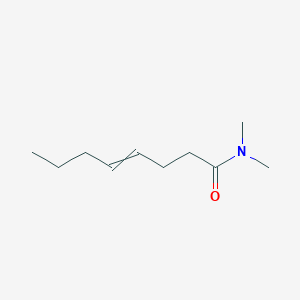
![(7R,11bS)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline](/img/structure/B14360929.png)
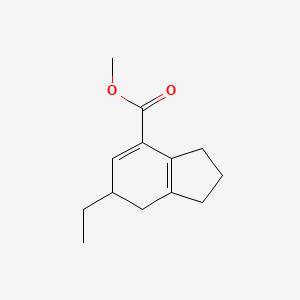
![[[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]thiourea](/img/structure/B14360938.png)

